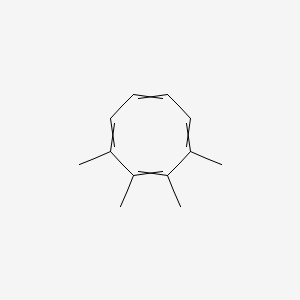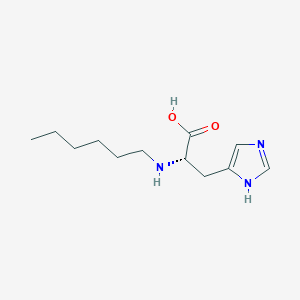![molecular formula C6H11Cl2OPS B14625886 {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride CAS No. 56966-11-1](/img/structure/B14625886.png)
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a phosphonic dichloride group attached to a prop-1-en-1-yl chain, which is further substituted with a propan-2-ylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride typically involves the reaction of prop-1-en-1-yl compounds with phosphonic dichloride under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also implemented to handle the reactive nature of phosphonic dichloride.
化学反応の分析
Types of Reactions
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonic dichloride group to phosphonic acid derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dichloride groups under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphonic acids, and various substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride involves its interaction with specific molecular targets. The phosphonic dichloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials.
類似化合物との比較
Similar Compounds
Prop-1-en-1-ylphosphonic dichloride: Lacks the propan-2-ylsulfanyl group, resulting in different reactivity and applications.
Propan-2-ylphosphonic dichloride: Does not contain the prop-1-en-1-yl chain, leading to distinct chemical properties.
Sulfur-containing phosphonic dichlorides: Compounds with different alkyl or aryl groups attached to the sulfur atom.
Uniqueness
The presence of both the propan-2-ylsulfanyl group and the prop-1-en-1-yl chain in {2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride imparts unique reactivity and potential applications. This combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
特性
CAS番号 |
56966-11-1 |
|---|---|
分子式 |
C6H11Cl2OPS |
分子量 |
233.09 g/mol |
IUPAC名 |
1-dichlorophosphoryl-2-propan-2-ylsulfanylprop-1-ene |
InChI |
InChI=1S/C6H11Cl2OPS/c1-5(2)11-6(3)4-10(7,8)9/h4-5H,1-3H3 |
InChIキー |
MGNFJLFGEDFKMU-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC(=CP(=O)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)
![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)


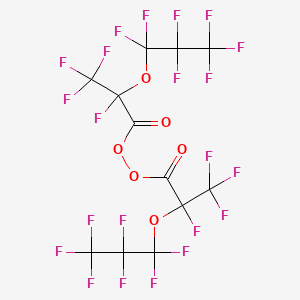
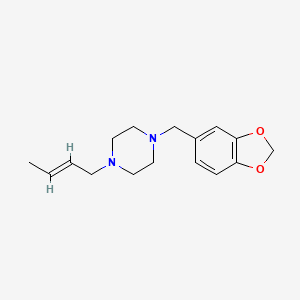
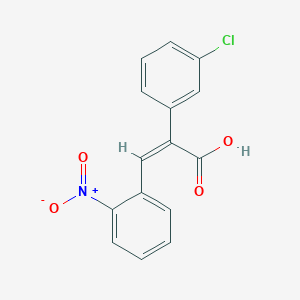
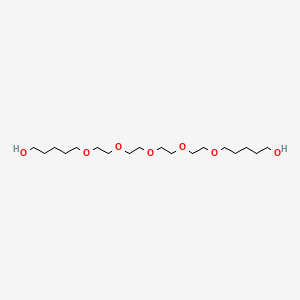
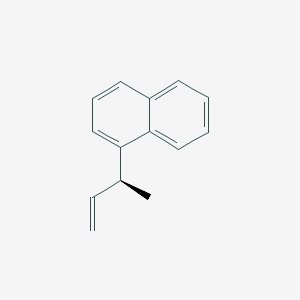
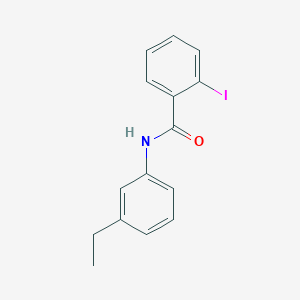
methanone](/img/structure/B14625884.png)
![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)
